Norfluoxetine hydrochloride
Overview
Description
Norfluoxetine is an active metabolite of the antidepressant fluoxetine. It is formed from fluoxetine by the cytochrome P450 (CYP) isoforms CYP2C9, CYP2C19, and CYP3A. Norfluoxetine inhibits serotonin (5-HT) uptake in rat brain synaptosomal membrane preparations (Ki = 44.7 nM) and isolated human platelets (IC50 = ~15 nM). It has been found in the tissues of fish exposed to wastewater effluent.
Norfluoxetine hydrochloride is an active metabolite of fluoxetine.
Mechanism of Action
Target of Action
Norfluoxetine hydrochloride primarily targets the serotonin reuptake transporter in the central nervous system . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
This compound interacts with its target by inhibiting the reuptake of serotonin . This inhibition results in sustained levels of serotonin in certain brain areas, leading to enhanced serotonergic neurotransmission .
Biochemical Pathways
The action of this compound affects the serotonin reuptake pathway . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, enhancing the overall serotonergic neurotransmission . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of conditions like depression .
Pharmacokinetics
This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well absorbed after oral intake and is highly plasma protein-bound, allowing the drug to be distributed to the brain . The elimination half-life of this compound is long, ranging from 7 to 15 days . These properties impact the bioavailability of this compound, influencing its therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic neurotransmission . This is achieved by increasing the concentration of serotonin in the synaptic cleft, which can lead to mood elevation and other therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain substances in the exposure medium, such as E. coli, can affect the bioconcentration factor, uptake, and elimination rate constants of this compound . These factors can influence the overall pharmacokinetics and pharmacodynamics of this compound, potentially impacting its therapeutic effects .
Properties
IUPAC Name |
3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56161-73-0 (Parent) | |
Record name | Norfluoxetine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057226683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30972680 | |
Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57226-68-3 | |
Record name | Norfluoxetine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057226683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30972680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57226-68-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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